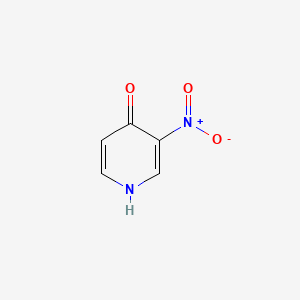
Anthophyllite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthophyllite is an orthorhombic amphibole mineral, essentially a silicate of magnesium and iron . It is polymorphic with cummingtonite . Some forms of anthophyllite are lamellar or fibrous and are classed as asbestos . The name is derived from the Latin word anthophyllum, meaning clove, an allusion to the most common color of the mineral .
Synthesis Analysis
Anthophyllite is formed by the breakdown of talc in ultramafic rocks in the presence of water and carbon dioxide as a prograde metamorphic reaction . The partial pressure of carbon dioxide (XCO2) in aqueous solution favors the production of anthophyllite .Molecular Structure Analysis
Anthophyllite has an orthorhombic crystal structure . It is characterized by its perfect cleavage along directions 126 degrees and 54 degrees . The crystal data shows that it is commonly lamellar or fibrous .Chemical Reactions Analysis
The iron and magnesium content in anthophyllite is variable . The mineral is called ferroanthophyllite when it is iron-rich, sodium-anthophyllite when sodium is present, and magnesioanthophyllite when magnesium is dominant .Physical And Chemical Properties Analysis
Anthophyllite is usually found in columnar to fibrous masses . It has a Mohs hardness of 5.5 – 6 and a specific gravity of 2.85 – 3.2 . Its color varies from white, greenish grey, green, clove brown, to brownish green . It is transparent to translucent with a vitreous to pearly luster .Wirkmechanismus
Safety and Hazards
Exposure to anthophyllite asbestos poses serious health risks, primarily affecting the respiratory system . Inhaling asbestos fibers can lead to chronic lung diseases characterized by scarring and inflammation of the lung tissue, leading to shortness of breath and reduced lung function . It is also a confirmed carcinogen with experimental tumorigenic data .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
17068-78-9 |
|---|---|
Produktname |
Anthophyllite |
Molekularformel |
C10H24O2Si |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



